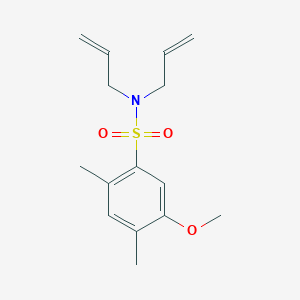
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors, and its chemical structure is similar to that of other synthetic cannabinoids.
Mécanisme D'action
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. When this compound binds to these receptors, it activates a cascade of signaling pathways that lead to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of gene expression, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to feelings of euphoria and pleasure. It has also been shown to decrease the release of GABA, which can lead to increased anxiety and paranoia. Other physiological effects of this compound include increased heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the human body in a controlled setting. However, one limitation of using this compound is its potential for abuse and dependence. Researchers must take precautions to ensure that the substance is used safely and responsibly.
Orientations Futures
There are many possible future directions for research on 5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide. One area of interest is the development of new synthetic cannabinoids with improved therapeutic potential. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, including the potential for addiction and other adverse effects. Additionally, researchers may investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide is synthesized from 2,4-dimethylbenzaldehyde and 5-methoxy-1H-indole-3-carboxylic acid. The reaction is catalyzed by p-toluenesulfonic acid, and the resulting product is purified using chromatography. The yield of this compound is typically around 50%.
Applications De Recherche Scientifique
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. Studies have also investigated the potential therapeutic uses of this compound in the treatment of various medical conditions, such as chronic pain and anxiety disorders.
Propriétés
IUPAC Name |
5-methoxy-2,4-dimethyl-N,N-bis(prop-2-enyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-6-8-16(9-7-2)20(17,18)15-11-14(19-5)12(3)10-13(15)4/h6-7,10-11H,1-2,8-9H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNHXKUJHNXXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


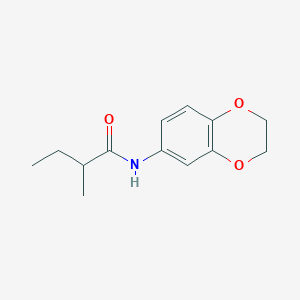
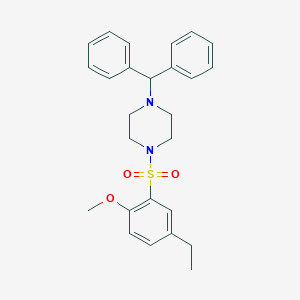

![4-[(5-Tert-butyl-2-propoxyphenyl)sulfonylamino]benzoic acid](/img/structure/B7547057.png)
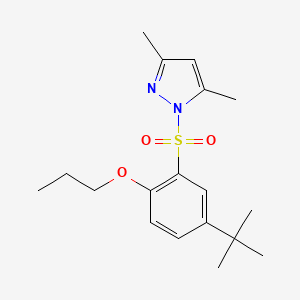
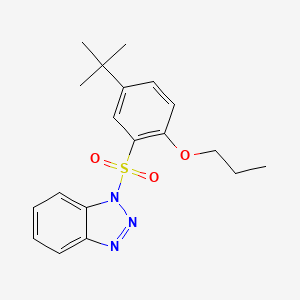

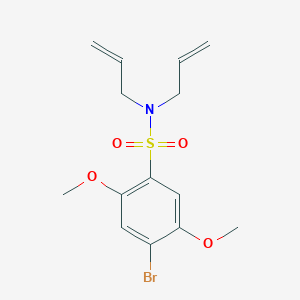

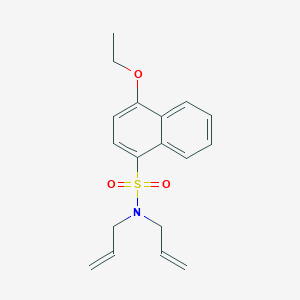
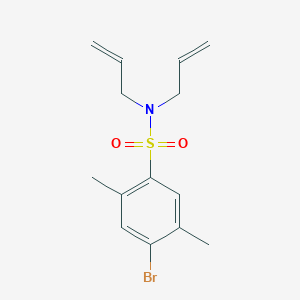
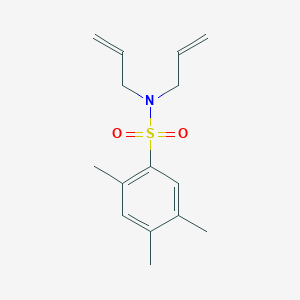
![N-(2-fluorophenyl)-4-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]benzenesulfonamide](/img/structure/B7547140.png)